molecular formula C10H15NOS B588518 1-Oxido-4-pentan-2-ylsulfanylpyridin-1-ium CAS No. 129598-83-0

1-Oxido-4-pentan-2-ylsulfanylpyridin-1-ium

Cat. No.: B588518
CAS No.: 129598-83-0
M. Wt: 197.296
InChI Key: APNAYPJROKHWBE-UHFFFAOYSA-N
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Description

1-Oxido-4-pentan-2-ylsulfanylpyridin-1-ium is an organic compound with the molecular formula C10H15NOS It is a derivative of pyridine, a basic heterocyclic organic compound, and features a sulfanyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxido-4-pentan-2-ylsulfanylpyridin-1-ium typically involves the introduction of a sulfanyl group to the pyridine ring followed by oxidation to form the N-oxide. One common method involves the reaction of 2-pentylthiol with 4-chloropyridine under basic conditions to form 4-(2-pentanylsulfanyl)pyridine. This intermediate is then oxidized using hydrogen peroxide or another suitable oxidizing agent to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Oxido-4-pentan-2-ylsulfanylpyridin-1-ium can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be further oxidized to sulfoxides or sulfones.

    Reduction: The N-oxide group can be reduced back to the corresponding pyridine.

    Substitution: The sulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Reducing agents such as zinc and acetic acid or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: 4-(2-Pentanylsulfanyl)pyridine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

1-Oxido-4-pentan-2-ylsulfanylpyridin-1-ium has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Oxido-4-pentan-2-ylsulfanylpyridin-1-ium involves its interaction with various molecular targets. As a mild Lewis base, the N-oxide group can activate certain Lewis acidic parts of molecules, increasing the reactivity of nucleophilic parts towards electrophiles. This property is exploited in various catalytic and synthetic applications .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methylsulfanyl)pyridine 1-oxide
  • 4-(2-Ethylsulfanyl)pyridine 1-oxide
  • 4-(2-Butylsulfanyl)pyridine 1-oxide

Uniqueness

1-Oxido-4-pentan-2-ylsulfanylpyridin-1-ium is unique due to the specific length and structure of its pentanyl group, which can influence its reactivity and interactions compared to other similar compounds. This uniqueness can be leveraged in designing specific reactions and applications where the pentanyl group provides distinct steric and electronic effects.

Properties

CAS No.

129598-83-0

Molecular Formula

C10H15NOS

Molecular Weight

197.296

IUPAC Name

1-oxido-4-pentan-2-ylsulfanylpyridin-1-ium

InChI

InChI=1S/C10H15NOS/c1-3-4-9(2)13-10-5-7-11(12)8-6-10/h5-9H,3-4H2,1-2H3

InChI Key

APNAYPJROKHWBE-UHFFFAOYSA-N

SMILES

CCCC(C)SC1=CC=[N+](C=C1)[O-]

Synonyms

Pyridine, 4-[(1-methylbutyl)thio]-, 1-oxide (9CI)

Origin of Product

United States

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